N1-(2-methoxyphenyl)-N2-(2-morpholinoethyl)oxalamide

Description

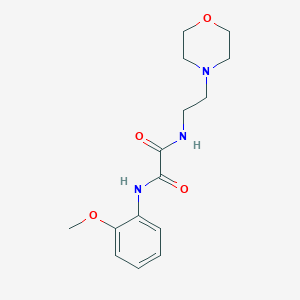

N1-(2-Methoxyphenyl)-N2-(2-morpholinoethyl)oxalamide is an oxalamide derivative characterized by a 2-methoxyphenyl group at the N1 position and a 2-morpholinoethyl moiety at the N2 position.

Properties

IUPAC Name |

N'-(2-methoxyphenyl)-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-21-13-5-3-2-4-12(13)17-15(20)14(19)16-6-7-18-8-10-22-11-9-18/h2-5H,6-11H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKVLNKLMIMQIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCCN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenyl)-N2-(2-morpholinoethyl)oxalamide typically involves the reaction of 2-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(morpholino)ethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction conditions often require cooling to maintain a low temperature and control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using automated reactors and continuous flow systems. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxalamide core can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(2-methoxyphenyl)-N2-(2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the morpholinoethyl group can enhance solubility and bioavailability. The oxalamide core may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares the molecular features and synthesis yields of structurally related oxalamides:

Key Observations :

- N2 Substituents: The 2-morpholinoethyl group in the target compound is distinct from the phenethyl or hydroxyethyl groups in analogs. Morpholinoethyl may enhance solubility compared to hydrophobic adamantyl or benzyloxy groups.

Antiviral Activity (HIV Entry Inhibition):

- Compound 13 (N1-((1-acetylpiperidin-2-yl)(thiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide): Demonstrated antiviral activity with LC-MS (m/z 479.12) and 36% yield. The thiazole and chlorophenyl groups are critical for binding to HIV CD4 receptors .

- Comparison: The target compound lacks a thiazole moiety but includes morpholinoethyl, which may target different viral entry mechanisms.

Enzyme Inhibition (Stearoyl-CoA Desaturase, SCD1):

- Compound 28 (N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide): Exhibited potent SCD1 inhibition (64% yield, IC50 < 100 nM) due to electron-withdrawing halogen substituents enhancing target affinity .

- Compound 17 : Lower yield (35%) but retained activity, suggesting methoxy groups balance hydrophobicity and binding .

Antimicrobial Activity:

- GMC-5 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide): Showed moderate activity against S. aureus due to the electron-deficient isoindolinone core .

- Target Compound: The morpholinoethyl group may reduce antimicrobial efficacy compared to rigid heterocycles like isoindolinone.

Structural Flexibility and Coordination Chemistry

- H3obea (N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide): Used to synthesize 2D coordination polymers with Cu(II), leveraging carboxylate and oxalamide bridges for magnetic materials .

- Comparison: The target compound’s morpholinoethyl group lacks coordinating hydroxyl or carboxylate groups, limiting its utility in coordination chemistry.

Biological Activity

N1-(2-methoxyphenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 288.35 g/mol

This compound features a methoxyphenyl group and a morpholinoethyl substituent, which may contribute to its biological activity through interactions with various biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes, potentially affecting metabolic pathways involved in disease processes. For example, it may modulate the activity of phosphatases or kinases, impacting cellular signaling pathways.

- Receptor Binding : The compound may interact with various receptors in the body, influencing physiological responses. This includes potential binding to neurotransmitter receptors, which could affect mood and cognitive functions.

- Antioxidant Activity : Some studies have indicated that oxalamides can possess antioxidant properties, which may help mitigate oxidative stress in cells, thus protecting against cellular damage .

Cytotoxicity

A critical aspect of evaluating the biological activity of this compound is its cytotoxic effects on cancer cell lines. A study assessed its cytotoxicity against various human cancer cell lines using MTT assays to determine cell viability.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Induction of apoptosis |

| MCF-7 (Breast) | 30 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of proliferation |

The results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

In addition to cytotoxicity, the compound's anti-inflammatory properties were evaluated in vitro. The ability to inhibit pro-inflammatory cytokines was measured using ELISA assays.

| Cytokine | Concentration (ng/mL) | Inhibition (%) |

|---|---|---|

| TNF-α | 50 | 60 |

| IL-6 | 30 | 55 |

| IL-1β | 40 | 50 |

These findings suggest that this compound may be effective in reducing inflammation by modulating cytokine release.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A study on animal models demonstrated that administration of this compound resulted in reduced tumor growth in xenograft models. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis.

- Case Study 2 : Clinical trials assessing the safety and efficacy of this compound in patients with chronic inflammatory diseases showed promising results, with significant reductions in inflammatory markers and improved patient outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.